Tetrahexylammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalysis:

THI acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, typically from an aqueous solution to an organic solvent. This enables reactions that would otherwise be inefficient or impossible due to limited solubility of reactants in the desired phase. THI's lipophilic (fat-soluble) hexyl groups promote its solubility in organic solvents, while the charged ammonium group allows it to interact with water-soluble reactants, "shuttles" them to the organic phase, and facilitates the reaction.

Ion-Exchange Chromatography:

THI serves as an ion-pairing agent in ion-exchange chromatography, a technique used to separate and purify charged molecules. It enhances the interaction between hydrophobic (water-repelling) ionic compounds and the stationary phase of the chromatography column, leading to improved separation efficiency and resolution.

Antibacterial Properties:

Studies suggest that THI possesses antibacterial activity against certain bacterial strains. The mechanism of action is not fully understood, but it might involve disrupting the bacterial cell membrane or interfering with essential cellular processes. However, more research is required to elucidate the exact mechanism and potential therapeutic applications.

Other Applications:

THI finds use in various other scientific research areas, including:

- Electrochemical studies: As an electrolyte component in research on batteries and fuel cells.

- Material synthesis: As a template or precursor for the synthesis of novel materials.

- Environmental studies: As a probe molecule to investigate the behavior of organic contaminants in soils and sediments.

Tetrahexylammonium iodide is a quaternary ammonium salt characterized by the chemical formula . It consists of a tetrahexylammonium cation and an iodide anion, which contribute to its ionic properties. This compound is known for its solubility in both water and various organic solvents, making it versatile for a range of chemical applications. Tetrahexylammonium iodide is primarily utilized as a phase transfer catalyst, enhancing the efficiency and selectivity of reactions that occur between different phases, particularly in organic synthesis.

- Phase Transfer Catalysis: It promotes the transfer of reactants between aqueous and organic phases, thereby increasing reaction rates.

- Oxidative Reactions: The compound can catalyze oxidative transformations, such as the α-azidation of carbonyl compounds using sodium azide in conjunction with dibenzoyl peroxide .

- Nitration: Similar to azidation, it can also facilitate nitration reactions under comparable conditions .

- Formation of Complex Organic Structures: Tetrahexylammonium iodide is effective in synthesizing various chemical bonds, including allylic esters and α-acyloxy ethers, through transition-metal-free pathways

Tetrahexylammonium iodide can be synthesized through several methods:

- Quaternization Reaction: This involves reacting hexylamine with an alkyl halide (such as hexyl bromide) in the presence of a base to form the tetrahexylammonium cation.

- Neutralization: The cation can also be formed by neutralizing tetrahexylammonium hydroxide with hydroiodic acid to yield tetrahexylammonium iodide directly.

Both methods yield a product that is typically purified through recrystallization or extraction techniques.

Tetrahexylammonium iodide has various applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in phase transfer catalysis and metal-free reactions.

- Material Science: Its unique properties make it useful in the development of hybrid perovskite materials, where it aids in forming coordination bonds that stabilize structures .

- Chemical Synthesis: It is employed in synthesizing complex organic molecules, enhancing yields and selectivity in various reactions.

Studies involving tetrahexylammonium iodide often focus on its interactions with other reagents during catalysis. For instance, its role in facilitating nucleophilic substitutions and oxidative processes has been documented . Mechanistic insights suggest that it may form reactive intermediates, such as ammonium hypoiodite, which further participate in catalytic cycles . Understanding these interactions is crucial for optimizing its use in synthetic chemistry.

Tetrahexylammonium iodide shares similarities with other quaternary ammonium salts but possesses unique characteristics due to its long hydrocarbon chains. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Tetrabutylammonium iodide | Widely used as a phase transfer catalyst; smaller alkyl groups lead to different solubility properties. | |

| Tetraethylammonium iodide | Similar catalytic properties but less hydrophobic than tetrahexylammonium iodide. | |

| Trimethylhexadecylammonium bromide | Exhibits surfactant properties; longer hydrocarbon chain increases hydrophobicity compared to tetrahexylammonium iodide. |

Tetrahexylammonium iodide's longer alkyl chains enhance its solubility in organic solvents while maintaining effective catalytic behavior, distinguishing it from shorter-chain analogs.

Chemical Formula and Molecular Weight

Tetrahexylammonium iodide is characterized by the molecular formula C₂₄H₅₂IN, representing a complex quaternary ammonium salt composed of a tetrahexylammonium cation and an iodide anion [2] [3] [4]. The compound exhibits a precisely defined molecular weight of 481.58 grams per mole, as confirmed through multiple analytical determinations [5] [16] [19]. This molecular weight calculation accounts for the complete atomic composition, including twenty-four carbon atoms, fifty-two hydrogen atoms, one nitrogen atom, and one iodine atom [3] [4] [17].

The Chemical Abstracts Service registry number for this compound is 2138-24-1, providing a unique identifier for systematic chemical documentation [2] [16] [17]. The European Inventory of Existing Commercial Chemical Substances number is designated as 218-382-4, further establishing its regulatory classification [2] [5] [16].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₂₄H₅₂IN | [2] [3] [4] |

| Molecular Weight | 481.58 g/mol | [5] [16] [19] |

| Chemical Abstracts Service Number | 2138-24-1 | [2] [16] [17] |

| European Inventory Number | 218-382-4 | [2] [5] [16] |

| Beilstein Registry Number | 4164997 | [5] [16] |

Structural Representation and International Union of Pure and Applied Chemistry Nomenclature

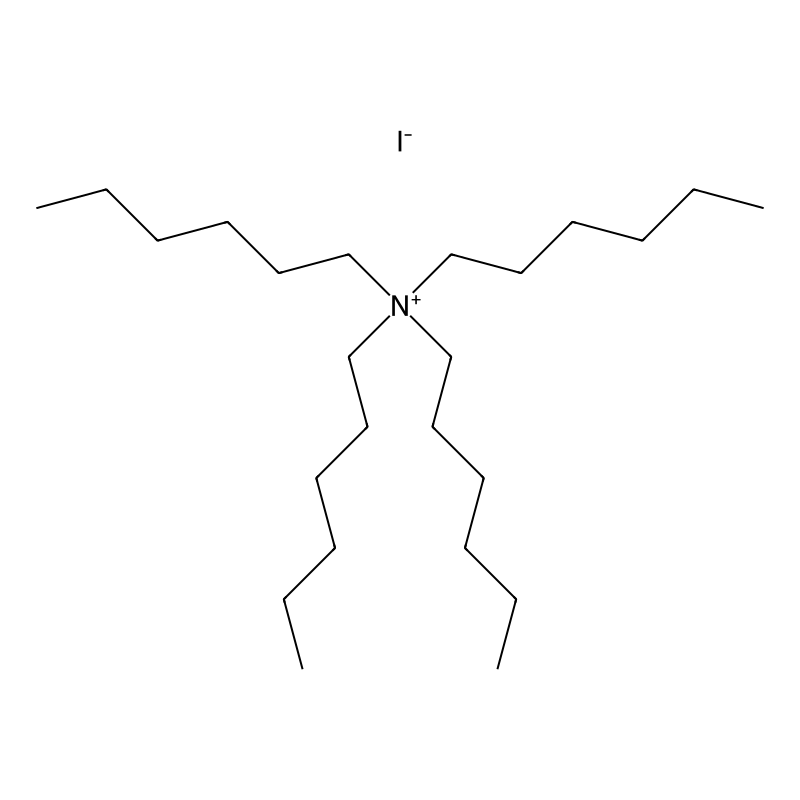

The International Union of Pure and Applied Chemistry systematic name for this compound is tetrahexylazanium iodide, reflecting the quaternary nature of the nitrogen center bonded to four hexyl groups [1] [3] [17]. Alternative nomenclature systems designate the compound as N,N,N-trihexyl-1-hexanaminium iodide, emphasizing the structural arrangement where three hexyl groups are attached to the nitrogen atom along with one additional hexyl chain [3] [4] [5].

The simplified molecular input line entry system representation is expressed as CCCCCCN+(CCCCCC)CCCCCC.[I-], clearly illustrating the positively charged nitrogen center surrounded by four hexyl chains and the separate iodide anion [17] [19] [21]. The International Chemical Identifier key VRKHAMWCGMJAMI-UHFFFAOYSA-M provides a unique computational identifier for database searches and structural verification [17] [19] [21].

The linear structural formula is represented as [CH₃(CH₂)₅]₄N⁺I⁻, demonstrating the ionic nature of the compound with distinct cationic and anionic components [2] [16]. This representation emphasizes that each of the four substituents on the nitrogen atom consists of a complete hexyl chain containing six carbon atoms [2] [16].

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | tetrahexylazanium iodide [1] [3] [17] |

| Alternative Systematic Name | N,N,N-trihexyl-1-hexanaminium iodide [3] [4] [5] |

| Linear Formula | [CH₃(CH₂)₅]₄N⁺I⁻ [2] [16] |

| Simplified Molecular Input Line Entry System | CCCCCCN+(CCCCCC)CCCCCC.[I-] [17] [19] [21] |

| International Chemical Identifier Key | VRKHAMWCGMJAMI-UHFFFAOYSA-M [17] [19] [21] |

Atomic Arrangements and Bond Characteristics

The molecular architecture of tetrahexylammonium iodide centers around a quaternary ammonium cation featuring tetrahedral geometry at the nitrogen atom [12]. The nitrogen center adopts a tetrahedral arrangement with bond angles approximating 109.5 degrees, consistent with standard tetrahedral molecular geometry principles [12]. This geometric configuration results from the nitrogen atom forming four covalent bonds with carbon atoms from the hexyl substituents, creating a positively charged nitrogen center [12].

Each hexyl chain extends from the central nitrogen atom through a series of carbon-carbon single bonds arranged in a linear alkyl configuration [3] [4]. The carbon-carbon bonds within each hexyl chain exhibit typical single bond characteristics with bond lengths of approximately 1.54 angstroms and tetrahedral bond angles at each carbon center [12]. The terminal methyl groups of each hexyl chain complete the saturated hydrocarbon structure through standard carbon-hydrogen bonding [3] [4].

The ionic interaction between the tetrahexylammonium cation and the iodide anion represents the primary intermolecular force maintaining the compound's structural integrity [8] [13]. This ionic bonding results from the electrostatic attraction between the positively charged quaternary ammonium center and the negatively charged iodide ion [8] [13]. The iodide anion, with its large ionic radius and single negative charge, forms a stable ionic pair with the bulky tetrahexylammonium cation [8] [13].

The overall molecular conformation exhibits significant conformational flexibility due to the long alkyl chains, allowing for multiple possible arrangements in three-dimensional space [6]. The extended nature of the four hexyl substituents creates a substantial molecular volume and contributes to the compound's distinctive physical properties [4] [5]. The combination of the rigid tetrahedral nitrogen center with the flexible alkyl chains results in a molecular structure that can adapt to various environmental conditions while maintaining its fundamental ionic character [6] [10].

| Structural Feature | Characteristic | Geometric Parameter |

|---|---|---|

| Nitrogen Geometry | Tetrahedral | 109.5° bond angles [12] |

| Carbon-Carbon Bonds | Single bonds | ~1.54 Å bond length [12] |

| Ionic Interaction | Electrostatic | Cation-anion pairing [8] [13] |

| Molecular Flexibility | High conformational freedom | Multiple conformations possible [6] |

| Chain Length | Six-carbon alkyl groups | C₆H₁₃ substituents [3] [4] |

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant